N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-phenylethanediamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-phenylethanediamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a phenylethanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-phenylethanediamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide under basic conditions.
Formation of the Phenylethanediamide Moiety: The phenylethanediamide structure can be formed through a condensation reaction between an appropriate amine and a benzothiophene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-phenylethanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitro groups
Major Products
Oxidation Products: Carbonyl derivatives
Reduction Products: Hydroxyethyl derivatives
Substitution Products: Halogenated or nitrated benzothiophene derivatives
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-phenylethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the phenylethanediamide structure can contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-3-carboxylic acid derivatives: These compounds share the benzothiophene core but differ in their functional groups and overall structure.
2-(1-Benzothiophen-3-yl)ethylamines: These compounds have a similar benzothiophene core but differ in their amine functional groups.
Benzothieno[2,3-c]pyridines: These compounds have a fused benzothiophene and pyridine structure, differing from the phenylethanediamide moiety.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-phenylethanediamide is unique due to its combination of a benzothiophene core, a hydroxyethyl group, and a phenylethanediamide structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-15(14-11-24-16-9-5-4-8-13(14)16)10-19-17(22)18(23)20-12-6-2-1-3-7-12/h1-9,11,15,21H,10H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDCYFMSBNTEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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